molecular formula C10H12ClNO B1149529 3-(4-Chlorophenyl)pyrrolidin-3-ol CAS No. 154956-79-3

3-(4-Chlorophenyl)pyrrolidin-3-ol

Cat. No.: B1149529
CAS No.: 154956-79-3
M. Wt: 197.664
InChI Key:
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Description

3-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position

Scientific Research Applications

3-(4-Chlorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Future Directions

The future directions for “3-(4-Chlorophenyl)pyrrolidin-3-ol” and similar compounds involve further exploration of their biological activities and potential therapeutic applications . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler pyrrolidine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-chlorophenyl)pyrrolidin-3-one.

    Reduction: Formation of 3-(4-chlorophenyl)pyrrolidine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.

    3-(4-Methylphenyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also affect the compound’s lipophilicity and ability to cross biological membranes.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVQGCMJFBZRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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